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molecular formula C3F6O3S B8527825 2,2,3,3-Tetrafluoro-3-(fluorosulfonyl)propanoyl fluoride CAS No. 77545-05-2

2,2,3,3-Tetrafluoro-3-(fluorosulfonyl)propanoyl fluoride

Cat. No. B8527825
M. Wt: 230.09 g/mol
InChI Key: XEFHPXOAEUCTLE-UHFFFAOYSA-N
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Patent
US07781612B2

Procedure details

FSO2CF2CF2COF obtained in Example 1-6, CsF powder and diglyme are charged into an autoclave, and hexafluoropropene oxide is introduced with stirring under cooling with ice. Stirring is continued for 1 hour, and the content in the autoclave is distilled under reduced pressure to obtain FSO2CF2CF2OCF(CF3)COF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][S:2]([C:5]([C:8](C(F)=O)([F:10])[F:9])([F:7])[F:6])(=[O:4])=[O:3].[F-].[Cs+].[F:16][C:17]([F:25])([F:24])[C:18]1([F:23])[O:22][C:19]1(F)[F:20].C[O:27]CCOCCOC>>[F:1][S:2]([C:5]([C:8]([O:22][C:18]([C:19]([F:20])=[O:27])([C:17]([F:25])([F:24])[F:16])[F:23])([F:9])[F:10])([F:6])[F:7])(=[O:3])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FS(=O)(=O)C(F)(F)C(F)(F)C(=O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1(C(F)(F)O1)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
Stirring
DISTILLATION
Type
DISTILLATION
Details
the content in the autoclave is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FS(=O)(=O)C(F)(F)C(F)(F)OC(F)(C(F)(F)F)C(=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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